2-(N-methylanilino)acetamide

Description

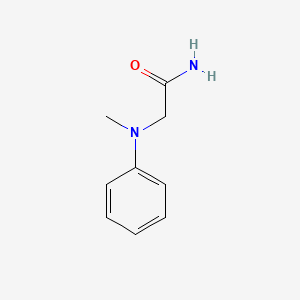

Structure

3D Structure

Properties

IUPAC Name |

2-(N-methylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(7-9(10)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLJBMDKZNAERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305720 | |

| Record name | 2-(Methylphenylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21911-76-2 | |

| Record name | 2-(Methylphenylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylphenylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 N Methylanilino Acetamide and Its Analogues

Direct Acetylation Pathways and Mechanistic Optimization Strategies

A primary and direct route to the core structure of N-substituted anilinoacetamides involves the N-acetylation of the corresponding N-alkylaniline with a haloacetyl halide. Specifically, the synthesis of the precursor 2-chloro-N-methyl-N-phenylacetamide is efficiently achieved through the direct chloroacetylation of N-methylaniline. ijpsr.infonih.gov

The fundamental mechanism of this reaction is a nucleophilic acyl substitution. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom to yield the final amide product. uobasrah.edu.iq

Reaction Scheme: N-methylaniline + Chloroacetyl chloride → 2-chloro-N-methyl-N-phenylacetamide + HCl

Optimization of this pathway is crucial for maximizing yield and purity. Key strategic considerations include:

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture. nih.gov The base neutralizes the HCl, preventing the protonation of the starting N-methylaniline and driving the reaction equilibrium towards the product.

Solvent: An inert aprotic solvent, such as chloroform (B151607) or dichloromethane, is commonly used to dissolve the reactants and facilitate the reaction while preventing unwanted side reactions. nih.gov

Temperature: The reaction is often initiated at low temperatures (e.g., on an ice-water bath) to control the initial exothermic reaction rate, and then allowed to proceed at room temperature to ensure completion. nih.gov

Stoichiometry: Precise control over the molar ratios of reactants is essential. An excess of the acetylating agent can lead to side products, while an excess of the amine can complicate purification.

A typical experimental procedure involves the dropwise addition of chloroacetyl chloride to a cooled solution of N-methylaniline and pyridine in chloroform, followed by stirring at room temperature. nih.gov The resulting 2-chloro-N-methyl-N-phenylacetamide can then be isolated and purified. The subsequent reaction of this intermediate, for instance with ammonia, would yield the target compound 2-(N-methylanilino)acetamide. One study reported a yield of 25.80% for the synthesis of 2-chloro-N-methyl-N-phenylacetamide from N-methylaniline. ijpsr.info

Exploration of Alternative Synthetic Routes and Comparative Analysis

Beyond direct acetylation, alternative synthetic strategies provide flexibility in starting materials and reaction conditions. Two notable alternative routes to 2-(N-methylanilino)acetamide and its N-aryl analogues are the N-alkylation of a pre-formed haloacetamide and a two-step sequence starting from a primary aniline (B41778).

Route A: N-Alkylation of a Haloacetamide This approach involves the nucleophilic substitution of a 2-haloacetamide (e.g., 2-bromoacetamide (B1266107) or 2-chloroacetamide) with N-methylaniline. The nitrogen atom of N-methylaniline displaces the halide from the alpha-carbon of the haloacetamide. This method is advantageous as it forms the final C-N bond directly to produce the target molecule. The synthesis of related 2-(alkylamino)acetamides has been successfully demonstrated by reacting bromoacetamide with various amines in the presence of a base like potassium bicarbonate in acetonitrile. researchgate.net

Route B: Two-Step Synthesis from Aniline This pathway begins with the chloroacetylation of aniline (a primary amine) to form 2-chloro-N-phenylacetamide. ijpsr.info This intermediate is then subjected to an N-methylation reaction to introduce the methyl group onto the amide nitrogen. N-alkylation of amides can be achieved using various alkylating agents in the presence of a strong base. mdpi.com

Comparative Analysis:

| Feature | Direct Acetylation (of N-methylaniline) | N-Alkylation (of Haloacetamide) | Two-Step from Aniline |

| Primary Starting Materials | N-methylaniline, Chloroacetyl chloride | N-methylaniline, 2-Haloacetamide | Aniline, Chloroacetyl chloride, Methylating agent |

| Number of Steps | One (to key intermediate) | One | Two |

| Key Bond Formation | Amide (C-N) bond | α-Carbon-Nitrogen bond | Amide (C-N) bond, then N-CH₃ bond |

| Potential Advantages | Direct, utilizes a common tertiary amine. | Potentially fewer steps to the final product, avoids handling haloacetyl halides. | Starts from a simpler, often cheaper primary amine (aniline). |

| Potential Disadvantages | N-methylaniline is more expensive than aniline. Requires careful control of reaction conditions. | Can be slower than acylation. Potential for over-alkylation with primary amines. | Longer overall process. N-methylation of the amide can require harsh conditions and strong bases. |

| Reported Yields | 25.8% for the intermediate 2-chloro-N-methyl-N-phenylacetamide. ijpsr.info | Yields for analogous reactions are generally moderate to good. researchgate.net | Yields are step-dependent; chloroacetylation of anilines can be high. ijpsr.info |

The choice of synthetic route often depends on the availability and cost of the starting materials, the desired scale of the reaction, and the tolerance of the substrate to the specific reaction conditions. The direct acetylation route is straightforward for creating the key chloro-intermediate, while the N-alkylation route offers a more direct path to the final product from a different set of precursors.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of acetamides, including 2-(N-methylanilino)acetamide, aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies applicable to this synthesis include:

Solvent-Free Synthesis: One of the most effective green approaches is the elimination of volatile organic solvents. Solvent-free, or neat, reactions between anilines and acetylating agents like acetic anhydride (B1165640) have been shown to proceed efficiently, reducing waste and avoiding the environmental and health hazards associated with organic solvents. uobasrah.edu.iq

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of acetanilides, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. uobasrah.edu.iq This technique is highly energy-efficient and aligns with the principles of green chemistry.

Use of Greener Catalysts and Reagents: Traditional acetylation can involve corrosive reagents. Greener alternatives include using less hazardous acetylating agents or employing catalysts to enable reactions under milder conditions. For example, one-pot procedures using copper acetate (B1210297) and diisopropylethylamine in ethanol (B145695) have been developed for the synthesis of related hydroxy-N-arylacetamides from chloro-N-arylacetamides, offering an eco-friendly pathway. researchgate.net

By integrating these principles, the synthesis of 2-(N-methylanilino)acetamide can be made more sustainable, safer, and economically viable.

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues of 2-(N-methylanilino)acetamide allows for the exploration of a wider chemical space and the development of molecules with tailored properties. This involves sophisticated strategies for forming the amide bond and constructing more complex molecular architectures.

When synthesizing derivatives from a carboxylic acid and an amine, direct condensation is often inefficient. Modern organic synthesis relies on a variety of coupling reagents to activate the carboxylic acid and facilitate amide bond formation under mild conditions. These reagents are essential for creating analogues with diverse structural modifications.

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and are known for suppressing side reactions and racemization, particularly in peptide synthesis.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are among the most effective coupling agents, promoting rapid amide bond formation with high yields.

The selection of a specific coupling reagent depends on the complexity of the substrates, the need to avoid racemization of chiral centers, and the desired reaction conditions.

Table of Common Amide Coupling Reagents

The 2-(N-methylanilino)acetamide scaffold can serve as a versatile building block for the construction of various heterocyclic ring systems through intramolecular cyclization reactions. These reactions typically involve the formation of a new bond between atoms within the molecule, leading to a cyclic product.

One notable example is the cyclization of related 2-(aminoalkyl)acetamides containing a hydroxyl group. For instance, 2-(aminoalkyl)acetamides derived from β-aminoalcohols have been shown to undergo intramolecular cyclization to form morpholin-2-ones. This transformation is thermodynamically favored and can occur under reflux conditions or even upon standing in a chloroform solution. researchgate.net The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the amide carbonyl carbon, followed by the elimination of the amine.

Such cyclization strategies are a powerful tool for converting the linear acetamide (B32628) structure into more rigid and conformationally defined heterocyclic systems, significantly expanding the molecular diversity that can be achieved from this core moiety.

Mechanistic Investigations of 2 N Methylanilino Acetamide Chemical Reactivity

Reaction Pathways and Transition State Analysis

The reaction pathways of 2-(N-methylanilino)acetamide are governed by the interplay of the N-methylanilino group and the acetamide (B32628) moiety. Theoretical and computational studies on similar N-aryl acetamides provide insights into the likely transition states.

The planarity of the amide bond, due to resonance, influences the rotational barriers around the N-C(O) bond. Transition state analysis for reactions such as hydrolysis or nucleophilic substitution would likely involve tetrahedral intermediates. The stability of these intermediates, and thus the reaction kinetics, is influenced by the electronic nature of the N-methylanilino substituent. The electron-donating nature of the methyl group on the nitrogen atom can affect the electron density at the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

Computational models, such as those employing Density Functional Theory (DFT), could be utilized to map the potential energy surface for various reactions. These models would help in identifying the transition state geometries and calculating the activation energies for different pathways, thereby predicting the most favorable reaction routes. For instance, in a potential hydrolysis reaction, DFT calculations could elucidate the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

Comprehensive Studies of Nucleophilic and Electrophilic Reactivity Profiles

The chemical reactivity of 2-(N-methylanilino)acetamide features both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The nitrogen atom of the N-methylanilino group possesses a lone pair of electrons, rendering it nucleophilic. This site can participate in reactions with various electrophiles. However, the delocalization of this lone pair into the aromatic ring and the steric hindrance from the methyl group and the acetamide side chain can modulate its nucleophilicity. The amide nitrogen itself is generally not nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

Electrophilic Reactivity: The carbonyl carbon of the acetamide group is electrophilic and serves as the primary site for nucleophilic attack. The reactivity of this center is influenced by the electronic effects of the N-methylanilino group. Nucleophiles can add to the carbonyl carbon, leading to substitution or addition reactions. The aromatic ring can also undergo electrophilic substitution reactions, with the N-methylamino group acting as an activating, ortho- and para-directing substituent.

A summary of the potential nucleophilic and electrophilic sites is presented in the table below:

| Site | Character | Potential Reactions |

| N-methylanilino Nitrogen | Nucleophilic | Alkylation, Acylation, Protonation |

| Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution (e.g., hydrolysis) |

| Aromatic Ring | Nucleophilic | Electrophilic aromatic substitution |

Catalytic Transformations Involving the Acetamide Moiety

The acetamide moiety of 2-(N-methylanilino)acetamide can undergo various catalytic transformations, most notably hydrolysis and transamidation.

Catalytic Hydrolysis: The amide bond can be cleaved under acidic or basic catalysis to yield N-methylaniline and acetic acid.

Acid Catalysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

Base Catalysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate, which then collapses to yield the products.

Metal catalysts, such as those based on copper or nickel, can also facilitate the hydrolysis or other transformations of the amide bond. These catalysts can coordinate to the amide, increasing the electrophilicity of the carbonyl carbon.

Catalytic Transamidation: In the presence of a suitable catalyst and another amine, 2-(N-methylanilino)acetamide could undergo transamidation, where the acetamide group is transferred to the new amine. This reaction is often catalyzed by acids, bases, or transition metal complexes.

Elucidation of Rearrangement and Fragmentation Reactions

While specific rearrangement reactions for 2-(N-methylanilino)acetamide are not extensively documented, N-aryl amides can undergo certain types of molecular rearrangements under specific conditions. For example, photochemical rearrangements or those induced by strong acids or bases could potentially occur, leading to isomeric products.

Fragmentation Reactions: In mass spectrometry, 2-(N-methylanilino)acetamide would be expected to undergo characteristic fragmentation patterns. The molecular ion peak would be observed, and key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, or the bond between the nitrogen and the aromatic ring.

McLafferty-type rearrangement: If applicable, this would involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Loss of small neutral molecules: Such as CO, CH2CO, or cleavage of the N-methyl bond.

A hypothetical fragmentation pattern is outlined in the following table:

| m/z Value | Proposed Fragment Ion |

| [M]+ | Molecular ion of 2-(N-methylanilino)acetamide |

| [M-42]+ | Loss of ketene (B1206846) (CH2=C=O) |

| [M-15]+ | Loss of a methyl radical from the N-methyl group |

| [M-77]+ | Loss of the phenyl group |

Further detailed experimental and computational studies are required to fully elucidate the intricate mechanistic details of the chemical reactivity of 2-(N-methylanilino)acetamide.

Computational and Theoretical Chemistry Applied to 2 N Methylanilino Acetamide

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule, which in turn governs its stability and reactivity. For amides like 2-(N-methylanilino)acetamide, a key feature is the resonance between the nitrogen lone pair and the carbonyl π-system. This conjugation imparts a partial double-bond character to the carbon-nitrogen bond, influencing the molecule's geometry and basicity.

Density Functional Theory (DFT) is a common method used to investigate these properties. For instance, studies on related molecules like 2-hydroxy-N-m-tolyl-acetamide use DFT calculations with basis sets such as 6-311G(d,p) to optimize molecular geometry and analyze electronic properties. Such calculations can determine bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography to validate the computational model.

The reactivity of the molecule can be predicted by analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For N-aryl acetamides, the electronic properties are significantly influenced by substituents on the aromatic ring and the amide group, which can be systematically studied using computational methods to predict trends in reactivity.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.231 |

| C-N (amide) | 1.371 | |

| N-C (aryl) | 1.423 | |

| Bond Angles (°) | O-C-N | 123.4 |

| C-N-C | 123.5 | |

| C-C-N | 115.1 |

Reaction Mechanism Prediction and Energy Landscape Mapping

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying stable intermediates, transition states, and calculating the activation energies associated with each step. For example, the hydrolysis of amides, a fundamental reaction, can be modeled computationally to understand the role of catalysts and solvents.

For a reaction involving 2-(N-methylanilino)acetamide, computational methods could predict the mechanism of, for instance, nucleophilic substitution at the carbonyl carbon or reactions involving the aniline (B41778) moiety. By calculating the Gibbs free energy (ΔG) for reactants, intermediates, transition states, and products, an energy profile for the reaction pathway can be constructed. Methods like CBS-QB3 or high-level ab initio calculations provide accurate thermochemical data for these species.

These energy landscapes allow chemists to predict the feasibility of a proposed mechanism, identify the rate-determining step, and understand how structural modifications would affect the reaction rate and outcome. While specific mechanisms for 2-(N-methylanilino)acetamide are not detailed in the literature, the principles are well-established from studies on simpler amides like acetamide (B32628) and its derivatives.

Molecular Modeling of Intermolecular Interactions and Solvent Effects on Reactivity

The behavior of 2-(N-methylanilino)acetamide in a condensed phase is heavily influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces, as well as by the surrounding solvent. Molecular modeling provides insights into these phenomena.

In the solid state, amides frequently form hydrogen-bonded dimers or chains, which significantly affects their physical properties. Computational models can predict these arrangements and the strength of the interactions. For example, in the crystal structure of a related compound, 2-hydroxy-N-m-tolyl-acetamide, molecules form centrosymmetric dimers via O-H∙∙∙O hydrogen bonds. DFT calculations can optimize the geometry of such dimers to determine interaction energies.

In solution, the solvent can alter the conformational preferences and reactivity of a solute. The effect of a solvent is often modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, like the Polarizable Continuum Model (PCM). Studies on N-methyl acetamide (NMA), a proxy for the peptide backbone, have used data-driven many-body potential energy functions to accurately simulate its behavior in aqueous solution, capturing the complex NMA–H₂O interactions. These models are crucial for understanding how solvents mediate reactions by stabilizing or destabilizing reactants, transition states, and products.

Spectroscopic Data Prediction for Validation of Experimental Observations

Computational chemistry is a vital tool for interpreting and predicting spectroscopic data, which serves to validate both experimental observations and theoretical models.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule. DFT calculations are commonly used to predict the frequencies and intensities of vibrational modes. These predicted spectra can be compared with experimental data, such as that available from the NIST Chemistry WebBook for related compounds, to confirm molecular structure. For example, the characteristic C=O stretch and N-H bend of the amide group have distinct frequencies that can be accurately predicted.

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies and oscillator strengths corresponding to absorption maxima (λ_max). This allows for the assignment of experimental absorption bands to specific electronic transitions within the molecule, such as π→π* transitions in the aromatic ring or n→π* transitions in the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts (δ) and coupling constants (J). By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained and compared to experimental spectra to aid in structure elucidation.

Modern approaches also leverage machine learning, trained on large datasets of experimental spectra, to predict spectroscopic properties with high accuracy, complementing traditional quantum chemical methods.

| Spectroscopic Method | Parameter | Example Compound | Predicted Value/Range |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch (cm⁻¹) | Substituted Acetamides | ~1650 - 1700 |

| UV-Vis Spectroscopy | λ_max (nm) | 2-hydroxy-N-m-tolyl-acetamide | 241, 281 (Calculated, Gas Phase) |

| NMR Spectroscopy | ¹³C Chemical Shift (ppm) | N-methylacetamide | Carbonyl C: ~170-175 |

2 N Methylanilino Acetamide As a Building Block in Complex Chemical Synthesis

Utilization in Heterocyclic Compound Synthesis

The inherent structure of 2-(N-methylanilino)acetamide makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds. The N-methylanilino moiety can participate in cyclization reactions, leading to the formation of fused ring systems that are prevalent in many biologically active molecules.

A primary application of this building block is in the synthesis of oxindoles. Oxindoles are a crucial class of heterocyclic compounds found in numerous natural products and pharmaceuticals. The synthesis can be achieved through intramolecular cyclization of N-arylacetamides. For 2-(N-methylanilino)acetamide, this transformation typically involves an acid-catalyzed intramolecular Friedel-Crafts-type acylation. In this reaction, the amide carbonyl group is activated by an acid, and the resulting electrophilic species is attacked by the electron-rich aromatic ring, leading to the formation of a five-membered lactam ring fused to the benzene (B151609) ring. This process results in the formation of N-methyl-2-oxindole. google.comnih.gov

The reaction can be generalized for various substituted anilinoacetamides to produce a library of functionalized oxindoles. The specific conditions and catalysts used can influence the yield and purity of the final product.

Table 1: Examples of Oxindole (B195798) Synthesis via Intramolecular Cyclization

| Starting Material | Reagent/Catalyst | Product |

| 2-(N-methylanilino)acetamide | Polyphosphoric acid (PPA) | 1-Methylindolin-2-one (N-methyl-2-oxindole) |

| 2-(4-chloro-N-methylanilino)acetamide | Sulfuric Acid (H₂SO₄) | 5-Chloro-1-methylindolin-2-one |

| 2-(4-methoxy-N-methylanilino)acetamide | Eaton's Reagent | 5-Methoxy-1-methylindolin-2-one |

This table presents potential synthetic pathways based on established methodologies for oxindole synthesis.

Beyond oxindoles, the reactive nature of the acetamide (B32628) and aniline (B41778) components allows for participation in multi-component reactions to form other heterocyclic systems, such as quinolines or benzodiazepines, depending on the reaction partners and conditions employed. mdpi.com

Role as a Precursor for Advanced Organic Scaffolds

The term "advanced organic scaffold" refers to a core molecular framework from which a diverse range of derivatives can be synthesized, often for applications in medicinal chemistry and materials science. 2-(N-methylanilino)acetamide serves as an excellent precursor for such scaffolds due to its capacity to undergo transformations that build molecular complexity.

One key role is its use in cascade or domino reactions. These reactions involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. For instance, the N-H bond of the aniline and the active methylene (B1212753) group can participate in sequential reactions. An initial N-alkylation or N-arylation, followed by an intramolecular cyclization, can lead to complex polycyclic structures. researchgate.net

Furthermore, the acetamide moiety can be modified or used as a handle for further functionalization. For example, hydrolysis of the amide to the corresponding carboxylic acid, 2-(N-methylanilino)acetic acid, opens up a new range of synthetic possibilities, including peptide couplings and the formation of ester or ketone derivatives. These derivatives can then be used to construct larger, more elaborate molecular architectures.

Table 2: Potential Transformations for Scaffold Development

| Reaction Type | Reagents | Resulting Scaffold |

| Bischler-Napieralski-type reaction | Phosphorus oxychloride (POCl₃), Dehydrating agent | Dihydroquinoline scaffold |

| Pictet-Spengler reaction | Aldehyde or Ketone (e.g., formaldehyde) | Tetrahydro-β-carboline-like scaffold |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | N-Aryl-2-(N-methylanilino)acetamide scaffold |

This table illustrates hypothetical applications of 2-(N-methylanilino)acetamide in well-known reactions to generate complex scaffolds.

Development of Chiral Derivatives and Applications in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical industry. 2-(N-methylanilino)acetamide provides a template for the development of chiral molecules by introducing stereocenters into its structure. mdpi.com

The most accessible position for creating a chiral center is the α-carbon of the acetamide moiety (the CH₂ group). Deprotonation of this carbon using a strong base generates an enolate, which can then react with various electrophiles. By using a chiral base, a chiral auxiliary attached to the nitrogen or carbonyl group, or a chiral phase-transfer catalyst, this alkylation reaction can be rendered stereoselective, leading to the formation of one enantiomer in excess. francis-press.com

These chiral, non-racemic derivatives of 2-(N-methylanilino)acetamide are valuable intermediates. For example, a chiral α-substituted derivative could serve as a precursor for the synthesis of tailor-made α-amino acids or chiral β-amino alcohols after further chemical modifications. nih.govehu.es The synthesis of such chiral building blocks is a central goal in modern organic chemistry. mdpi.com

Table 3: Strategies for Asymmetric Functionalization

| Strategy | Chiral Reagent/Catalyst Example | Potential Chiral Product |

| Chiral Auxiliary | Evans' oxazolidinone | (R)- or (S)-2-(N-methylanilino)-3-phenylpropanamide |

| Organocatalysis | Chiral phosphoric acid | Enantioenriched α-functionalized acetamide |

| Phase-Transfer Catalysis | Maruoka catalyst | Enantioenriched α-alkylated acetamide |

This table outlines established asymmetric synthesis strategies and their potential application to the 2-(N-methylanilino)acetamide framework.

The development of these chiral derivatives expands the utility of 2-(N-methylanilino)acetamide from a simple building block to a sophisticated tool for constructing stereochemically defined and complex target molecules.

In Vitro Biological Research Applications of 2 N Methylanilino Acetamide and Its Derivatives

Enzyme Inhibition Mechanism Studies (Non-human Systems)

Derivatives of 2-(N-methylanilino)acetamide have been the subject of various in vitro studies to elucidate their mechanisms of action as enzyme inhibitors in non-human biological systems. These investigations primarily focus on understanding the kinetics of the enzyme-inhibitor relationship and the structural basis for their interaction.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic studies are fundamental in determining how a compound affects an enzyme's catalytic activity. For acetamide (B32628) derivatives, these analyses have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. nih.govnih.gov In noncompetitive inhibition, the inhibitor binds to an allosteric site, a location distinct from the active site where the substrate binds, thereby reducing the maximum reaction rate (Vmax) without altering the enzyme's affinity for the substrate (Km). nih.gov

Research on a series of chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives identified potent inhibitors of α-glucosidase. researchgate.net The most active compound in this series demonstrated a competitive mode of inhibition, meaning it directly competes with the substrate for binding to the enzyme's active site. researchgate.net Another study on different acetamide derivatives targeting butyrylcholinesterase (BChE) found that the most potent compound acted as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

| Compound Class | Target Enzyme | Inhibitory Value (IC50) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (Compound 5e) | α-glucosidase | 111 ± 12 µM | Competitive | researchgate.net |

| Substituted acetamide derivative (Compound 8c) | Butyrylcholinesterase (BChE) | 3.947 ± 0.15 µM | Mixed-type | nih.gov |

| Oxadiazole acetamide derivative (Compound 7e) | α-glucosidase | 193.6 µM | Not specified | researchgate.net |

| Acetamide-sulfonamide conjugate | Urease | IC50 values reported | Not specified | mdpi.com |

Structural Basis of Enzyme Binding Through Computational and Biophysical Methods

To understand the molecular interactions that govern enzyme inhibition, researchers employ computational and biophysical techniques. Molecular docking, a prominent computational method, predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govresearchgate.net

For the α-glucosidase inhibitor, compound 5e, molecular docking studies revealed a lower free binding energy (−4.27 kcal/mol) compared to the standard drug acarbose (−2.47 kcal/mol), suggesting a more favorable binding interaction. researchgate.net Similarly, docking studies of a potent butyrylcholinesterase inhibitor (compound 8c) were used to predict its binding mode within the enzyme's active site, providing a structural explanation for its high activity. nih.gov

Further computational analysis through molecular dynamics (MD) simulations can confirm the stability of the predicted ligand-enzyme complex over time. nih.gov In the case of the BChE inhibitor 8c, MD simulations showed that the complex was relatively stable, with the root-mean-square deviation (RMSD) value not exceeding 0.35 nm. nih.gov In silico studies of other N-aryl-2-(N-disubstituted) acetamide compounds against enzymes like monoamine oxidase A and B (MAO-A, MAO-B) have also been conducted to predict binding affinity and interactions. nih.gov Density functional theory (DFT) has been used to study the local reactivity of acetamide derivatives, revealing that bond formation with key amino acid residues like tyrosine occurs mainly through nitrogen atoms. nih.gov

Receptor Binding and Ligand-Target Interaction Studies (Non-human Systems)

Beyond enzyme inhibition, acetamide derivatives have been investigated for their ability to bind to and modulate various receptors, which are critical for cellular signaling.

In Vitro Binding Affinity Determination

The affinity of a ligand for a receptor is a measure of how tightly it binds and is often expressed as the inhibition constant (Ki) or dissociation constant (Kd). A lower Ki value indicates a higher binding affinity.

A series of novel N,N-disubstituted pyrazolopyrimidine acetamides were synthesized and evaluated for their binding affinity to the 18-kDa translocator protein (TSPO), which is overexpressed in activated microglia during neuroinflammation. mdpi.com These compounds displayed a wide range of affinities, with Ki values from 0.06 to 25.37 nM. mdpi.com Notably, one derivative, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15), showed an exceptionally high affinity with a Ki of 60 pM. mdpi.com

Other studies have focused on melatonin and muscarinic receptors. Dimeric ligands derived from N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide showed high binding affinity for MT(1) melatonin receptors, with pKi values up to 8.47. nih.gov Additionally, analogues of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl]acetamide were assessed in competitive binding assays in rat cerebral cortical membranes, with an azetidine analogue showing a Ki value of 12 nM for muscarinic receptors. nih.gov

| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N,N-dipropyl acetamide derivative (GMA 10) | Translocator Protein (TSPO) | 0.18 nM | mdpi.com |

| N-ethyl and N-methoxy ethyl acetamide derivative (GMA 11) | Translocator Protein (TSPO) | 0.19 nM | mdpi.com |

| N,N-dipropargyl acetamide derivative (GMA 13) | Translocator Protein (TSPO) | 0.90 nM | mdpi.com |

| 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15) | Translocator Protein (TSPO) | 60 pM | mdpi.com |

| Dimeric acetamide derivative (Compound 3d) | Melatonin Receptor (MT1) | pKi = 8.47 | nih.gov |

| Azetidine analogue of UH 5 | Muscarinic Cholinergic Receptors | 12 nM | nih.gov |

Biophysical Characterization of Ligand-Receptor Complexes

Biophysical methods provide deeper insight into the nature and dynamics of ligand-receptor interactions. Molecular docking and dynamics simulations are key tools in this characterization. For the high-affinity TSPO ligand GMA 15, molecular dynamics studies were performed to confirm its stability when bound to the receptor over time. mdpi.com Docking results for another derivative, GMA 10, showed a high binding affinity with a docking score of -9.206 and identified the formation of two hydrogen bonds with the hydrophobic residue Tryptophan-51. mdpi.com

Spectroscopic techniques are also employed to characterize these complexes. The synthesis of a 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ligand and its copper(II) complex was characterized using methods such as FT-IR, UV-Vis, ESR, and NMR. nih.gov These experimental techniques, combined with theoretical DFT studies, help to elucidate the structure and coordination of the ligand within the complex. nih.gov

Structure-Activity Relationship (SAR) Studies for Modified Analogues in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying which chemical moieties are important for biological activity. These studies involve synthesizing a series of analogues with systematic structural modifications and evaluating their effects on a specific biological target.

For pyrazolopyrimidine acetamide derivatives binding to TSPO, SAR studies revealed that modifications to the N,N-disubstitutions on the terminal acetamide group significantly impact binding affinity. mdpi.comwustl.edu For instance, the introduction of an N,N-dipropargyl acetamide group improved TSPO binding, while shortening the N,N-dialkyl substituents was not beneficial. mdpi.com

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, systematic modifications were made to different regions of the chemical scaffold. mdpi.com It was found that the eastern aromatic ring of the scaffold was reasonably tolerant to functional group modification, with 3-fluoro and 4-fluoro substituents being well-tolerated with only slight reductions in potency. mdpi.com

SAR analysis of substituted acetamide derivatives as BChE inhibitors showed that increasing the number of methyl groups on the aromatic ring enhanced inhibitory activity. nih.gov Conversely, removing a methyl group on the acetamide nitrogen or introducing an ester group led to a significant decrease in potency, highlighting the critical role of these specific structural features for maintaining inhibition. nih.gov

Advanced Analytical Methodologies for Research on 2 N Methylanilino Acetamide

Spectroscopic Techniques for Elucidating Reaction Intermediates

Spectroscopic methods are indispensable for the real-time observation and structural characterization of transient species, such as reaction intermediates. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information, allowing researchers to piece together reaction pathways.

In the synthesis of N-substituted acetamides, intermediates can be highly reactive and short-lived. nih.govresearchgate.net Transient-state kinetic and spectroscopic methods, often involving rapid-freeze-quench techniques, can trap these species for analysis. nih.govresearchgate.net For instance, the formation of an intermediate in a reaction involving 2-(N-methylanilino)acetamide could be evidenced by characteristic changes in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking structural changes during a reaction. The chemical environment of each nucleus is highly sensitive to the molecular structure. researchgate.net For N-alkylanilines, low-temperature ¹³C NMR can reveal non-equivalence in ortho- and meta-carbons, providing insights into rotational barriers around the C-N bond. researchgate.net During a reaction, the formation of an intermediate might be observed by the appearance of a new set of signals in the NMR spectrum or significant shifts in existing signals. For example, the proton signals of the methylene (B1212753) group (~2.3-3.0 ppm) and the methyl group attached to the nitrogen would be particularly sensitive to changes in the electronic structure of the amide or aniline (B41778) moieties. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify functional groups. The N-H stretching vibration in secondary amines and amides (around 3300–3500 cm⁻¹) and the C=O (carbonyl) stretch in amides (around 1650 cm⁻¹) are strong and characteristic absorption bands. libretexts.orgnih.gov The formation of a reaction intermediate could be signaled by the disappearance of a reactant's characteristic band and the appearance of new bands. For example, if a reaction involves the temporary modification of the carbonyl group, its characteristic IR absorption would shift or disappear, providing direct evidence of the intermediate's formation.

Table 1: Characteristic Spectroscopic Data for Functional Groups in 2-(N-methylanilino)acetamide and Potential Intermediates

| Functional Group | Technique | Characteristic Signal/Absorption | Approximate Range |

| Aromatic C-H | ¹H NMR | Chemical Shift (δ) | 7.0 - 8.0 ppm |

| Methylene (-CH₂-) | ¹H NMR | Chemical Shift (δ) | ~3.5 - 4.5 ppm |

| N-Methyl (-NCH₃) | ¹H NMR | Chemical Shift (δ) | ~2.8 - 3.2 ppm |

| Amide Carbonyl (C=O) | ¹³C NMR | Chemical Shift (δ) | 165 - 175 ppm |

| Aromatic Carbons | ¹³C NMR | Chemical Shift (δ) | 110 - 150 ppm |

| Amide Carbonyl (C=O) | IR | Stretching Vibration | 1630 - 1680 cm⁻¹ |

| Aromatic C=C | IR | Stretching Vibration | 1450 - 1600 cm⁻¹ |

| C-N Stretch | IR | Stretching Vibration | 1250 - 1350 cm⁻¹ |

Chromatographic Methods for Reaction Monitoring and Optimization of Purification Protocols

Chromatography is the cornerstone of separation science, essential for monitoring the progress of a chemical reaction and for purifying the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for compounds like 2-(N-methylanilino)acetamide. patsnap.comhelsinki.fi

Reaction Monitoring: By taking small aliquots from a reaction mixture at different time intervals and analyzing them chromatographically, researchers can quantify the consumption of reactants and the formation of products. This data is vital for understanding reaction kinetics and determining the optimal reaction time. For aromatic amides, both HPLC and GC can be effective. researchgate.netnih.gov The choice depends on the volatility and thermal stability of the compounds. patsnap.com HPLC is often preferred for non-volatile or thermally labile compounds, while GC-MS offers high sensitivity for volatile and semi-volatile substances. patsnap.comnih.gov

Optimization of Purification: After a reaction is complete, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Chromatographic methods are used to develop effective purification protocols, most commonly column chromatography. researchgate.net Analytical techniques like HPLC or Thin Layer Chromatography (TLC) are used to analyze the fractions collected from the column, identifying those that contain the pure product. researchgate.net A validated HPLC method, for instance, can confirm the purity of the final compound by showing a single, sharp peak with a specific retention time. researchgate.netrsc.org

Table 2: Typical Chromatographic Conditions for Analysis of Aromatic Amides

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase (Column) | C18 (Reversed-Phase) researchgate.net | Rxi-624sil MS or similar polar-modified column google.com |

| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Buffer gradients researchgate.netrsc.org | Helium or Nitrogen google.com |

| Detector | UV-Vis (e.g., at 254 nm) or Diode Array Detector (DAD) researchgate.net | Mass Spectrometer (MS) or Flame Ionization Detector (FID) nih.govgoogle.com |

| Typical Application | Purity assessment, reaction monitoring of non-volatile compounds nih.gov | Analysis of volatile and semi-volatile compounds, impurity profiling nih.gov |

Mass Spectrometry for Mechanistic Pathway Tracing

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for determining molecular weights and elucidating chemical structures. When combined with isotopic labeling, MS becomes a definitive tool for tracing the pathways of atoms through a chemical reaction, thereby clarifying the reaction mechanism. researchgate.netnih.gov

Isotopic Labeling: This technique involves replacing one or more atoms in a reactant molecule with their heavy isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). wikipedia.orgthieme-connect.de The reaction is then carried out using this "labeled" reactant. By analyzing the mass of the product and any intermediates, researchers can determine where the labeled atoms ended up. acs.org This information provides unambiguous evidence for specific bond-forming or bond-breaking events. researchgate.net

For example, in a hypothetical synthesis of 2-(N-methylanilino)acetamide, if the carbonyl carbon of the acetylating agent is labeled with ¹³C, the resulting product will have a molecular weight that is one unit higher than the unlabeled product. Detecting this mass shift via MS confirms that the carbonyl carbon from the reactant was incorporated into the final product structure. thieme-connect.de This approach can be extended to track the fate of specific hydrogen or nitrogen atoms to understand rearrangement steps or the source of each atom in the final molecule. researchgate.netacs.org Advanced techniques like tandem mass spectrometry (MS/MS) can further fragment the labeled product, pinpointing the exact location of the isotope within the molecule. google.comacs.org

Table 3: Hypothetical Isotopic Labeling Study for Mechanistic Analysis

| Labeled Reactant | Isotope Used | Expected Mass Shift in Product (vs. Unlabeled) | Mechanistic Insight Gained |

| N-methylaniline | ¹⁵N | +1 amu | Confirms the nitrogen atom from N-methylaniline is incorporated into the final amide structure. |

| Chloroacetyl chloride | ¹³C (on carbonyl carbon) | +1 amu | Traces the origin of the amide carbonyl carbon. |

| Chloroacetyl chloride | ²H (D) (on methylene carbon) | +2 amu | Determines the fate of the methylene protons and investigates potential exchange reactions. |

Future Research Directions and Perspectives

Emerging Synthetic Strategies and Methodologies

The classical synthesis of N-aryl acetamides often involves the acylation of an amine with an acyl chloride or anhydride (B1165640). While effective, future research is expected to pivot towards more efficient, sustainable, and versatile synthetic methodologies.

Catalytic Cross-Coupling Reactions: A promising frontier is the application of modern catalytic cross-coupling reactions. Inspired by the synthesis of related aniline-based amides via palladium-catalyzed Suzuki cross-coupling, similar strategies could be adapted for 2-(N-methylanilino)acetamide. mdpi.com This could involve coupling N-methylaniline with a suitable acetamide (B32628) synthon, offering a modular approach to generate a library of derivatives with diverse substitutions on the aromatic ring.

C-H Activation: Direct C-H activation and amidation represents a highly atom-economical approach. Future methodologies could focus on transition-metal-catalyzed C-H amidation of N-methylaniline precursors, directly installing the acetamide group without the need for pre-functionalized starting materials.

Flow Chemistry and Process Optimization: The adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for 2-(N-methylanilino)acetamide could lead to higher yields, improved purity, and a more environmentally benign manufacturing process.

Green Chemistry Approaches: Future synthetic designs will likely incorporate principles of green chemistry, such as using greener solvents, minimizing waste, and employing catalytic over stoichiometric reagents. For instance, developing enzymatic or biocatalytic routes for the amide bond formation would represent a significant step towards sustainable production.

| Synthetic Strategy | Potential Advantages | Relevant Precedent |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, modularity | Synthesis of N-(2,5-diphenyl)acetamide derivatives mdpi.com |

| Direct C-H Amidation | High atom economy, reduced synthetic steps | General advancements in C-H functionalization |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control | Widespread adoption in pharmaceutical manufacturing |

| Biocatalytic Synthesis | Mild reaction conditions, high selectivity, sustainability | Increasing use of enzymes in amide bond synthesis |

Exploration of Novel Reactivity and Transformation Pathways

The inherent reactivity of the 2-(N-methylanilino)acetamide scaffold provides a fertile ground for exploring novel chemical transformations. The amide moiety, the N-methyl group, and the aromatic ring all present opportunities for derivatization and cyclization reactions.

Future research could focus on:

Directed C-H Functionalization: The amide group can act as a directing group to facilitate regioselective functionalization of the aniline (B41778) ring. This would allow for the precise introduction of new substituents at the ortho position, leading to complex molecular architectures.

Intramolecular Cyclization: Drawing inspiration from the reactivity of N-aryl 2-chloroacetamides, which undergo cyclization to form various heterocyclic systems, novel intramolecular reactions of 2-(N-methylanilino)acetamide derivatives could be explored. researchgate.net By introducing appropriate functional groups, it may be possible to synthesize novel benzodiazepines, quinolines, or other fused heterocyclic structures.

Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock new reaction pathways, such as radical-based transformations involving the N-methyl group or the aromatic ring, which are not accessible through traditional thermal methods.

Expansion of Biological Application Domains (restricted to non-human, in vitro contexts)

While the specific biological profile of 2-(N-methylanilino)acetamide is not extensively documented, research on structurally related acetamide derivatives highlights numerous potential areas for in vitro investigation. Future studies should focus on systematic screening to identify and characterize novel bioactivities.

Enzyme Inhibition Assays: The acetamide scaffold is present in many biologically active molecules. Systematic in vitro screening of 2-(N-methylanilino)acetamide and its derivatives against panels of enzymes, such as proteases, kinases, or metabolic enzymes, could uncover novel inhibitory activities. For instance, N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as potential Factor VIIa inhibitors in in vitro anticoagulant assays. ijper.org

Receptor Binding Studies: Many acetamide-containing compounds exhibit high affinity for specific protein targets. Novel N,N-disubstituted pyrazolopyrimidine acetamides have shown picomolar to nanomolar affinity for the translocator protein (TSPO), a target associated with neuroinflammation. mdpi.com In vitro radioligand binding assays could be employed to screen 2-(N-methylanilino)acetamide against a broad range of receptors to identify potential neurological or metabolic targets.

Antioxidant and Anti-inflammatory Screening: Certain acetamide derivatives have demonstrated antioxidant and anti-inflammatory properties in cell-based assays. researchgate.net Future research could involve evaluating the ability of 2-(N-methylanilino)acetamide to scavenge free radicals or modulate inflammatory pathways in in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines. researchgate.net

| Potential In Vitro Application | Assay Type | Precedent from Related Compounds |

| Anticoagulant Activity | Prothrombin Time Assay | N-phenyl-2-(phenyl-amino) acetamides as Factor VIIa inhibitors ijper.org |

| Neuroinflammation Target Binding | Radioligand Binding Assay | Pyrazolopyrimidine acetamides as high-affinity TSPO ligands mdpi.com |

| Antioxidant Capacity | DPPH or ABTS Radical Scavenging | Flavonoid acetamide and other derivatives researchgate.netrsc.orgresearchgate.net |

| Anti-inflammatory Potential | ROS/NO production in Macrophages | Phenylacetamide derivatives in LPS-stimulated J774.A1 cells researchgate.net |

Advanced Computational Studies and In Silico Design Paradigms

Computational chemistry offers powerful tools to predict molecular properties, guide experimental design, and elucidate mechanisms of action, accelerating the discovery process.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be utilized to investigate the structural, electronic, and spectroscopic properties of 2-(N-methylanilino)acetamide. Such studies can provide insights into molecular stability, reactivity indices, and frontier molecular orbitals, which are crucial for understanding its chemical behavior and potential for applications in materials science, such as nonlinear optics. mdpi.commdpi.com

Molecular Docking and Virtual Screening: In silico molecular docking can be used to screen large libraries of virtual compounds based on the 2-(N-methylanilino)acetamide scaffold against the binding sites of known biological targets. This approach can prioritize compounds for synthesis and in vitro testing, saving significant time and resources. This strategy has been successfully applied to identify novel phenylacetamide-based antidepressant agents and Factor VIIa inhibitors. ijper.orgnih.gov

Molecular Dynamics (MD) Simulations: For lead compounds identified through docking, MD simulations can provide a dynamic picture of the ligand-receptor interactions. These simulations can be used to assess the stability of the binding pose, calculate binding free energies, and understand the conformational changes that occur upon binding, offering a deeper understanding of the mechanism of action at an atomic level. mdpi.com

ADMET Prediction: In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are essential in early-stage drug discovery. Applying these models to 2-(N-methylanilino)acetamide and its virtual derivatives can help in designing compounds with more favorable pharmacokinetic and safety profiles, as demonstrated in studies of flavonoid acetamide derivatives. rsc.orgresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-(N-methylanilino)acetamide, and how can reaction efficiency be monitored?

A common method involves condensation reactions between substituted anilines and acetamide derivatives. For example, analogous compounds like 2-azido-N-phenylacetamides are synthesized by refluxing 2-chloro-N-phenylacetamides with sodium azide in a toluene/water mixture (8:2 ratio) at elevated temperatures. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase . Post-reaction, products are isolated via crystallization (ethanol) or solvent extraction (ethyl acetate).

Basic: How can researchers characterize the purity and structural integrity of 2-(N-methylanilino)acetamide?

Key techniques include:

- Titrimetric analysis for purity assessment (>97% as per titrimetric methods) .

- Spectroscopic methods : for structural confirmation (e.g., resonance signals for methylanilino and acetamide groups) .

- LC-HRMS/MS for high-resolution mass validation .

Basic: What are the solubility and stability profiles of 2-(N-methylanilino)acetamide under varying experimental conditions?

The compound’s solubility in polar solvents (e.g., ethanol, DMSO) can be inferred from analogs like 2-(N-methylanilino)ethanol, which has a specific gravity of 1.07 at 20°C . Stability studies in biological systems should consider potential biotransformation pathways , such as fungal detoxification to N-(2-hydroxyphenyl) derivatives via hydrolysis .

Advanced: How can reaction conditions be optimized for metal-free C–H borylation of 2-(N-methylanilino)acetamide derivatives?

Metal-free directed C–H borylation of structurally related 2-(N-methylanilino)-5-fluoropyridines employs:

- Directed ortho-borylation using boron-based reagents under mild conditions.

- Reaction optimization via temperature control (e.g., room temperature to 80°C) and solvent selection (e.g., dichloromethane or THF) .

- Monitoring regioselectivity using to confirm substitution patterns .

Advanced: How do structural modifications influence the biological activity of 2-(N-methylanilino)acetamide analogs?

Comparative studies on quinazolinone derivatives (IC values: 10.5–15.0 µM) highlight that:

- Electron-donating groups (e.g., methyl, methoxy) enhance nucleophilicity and receptor binding .

- Substitution at the phenyl ring (e.g., chloro, trifluoromethyl) modulates kinase inhibition or antiviral activity .

- Biological activity can be validated via enzyme-linked immunosorbent assays (ELISA) or cell viability assays (e.g., MTT) .

Advanced: How can researchers address contradictions in reported biological activities of 2-(N-methylanilino)acetamide derivatives?

Discrepancies often arise from:

- Metabolic pathway variations : For example, fungal biotransformation of similar compounds produces divergent products (e.g., N-(2-hydroxyphenyl)malonamic acid vs. nitrated derivatives), impacting observed bioactivity .

- Isomeric impurities : Misassignment of ortho/meta isomers (e.g., 2-(2-hydroxyphenyl) vs. 2-(3-hydroxyphenyl)acetamide sulfate) can skew data .

Resolution requires isotopic labeling (e.g., -tracers) and HPLC-MS/MS for pathway elucidation .

Advanced: What analytical methods are recommended for detecting byproducts in 2-(N-methylanilino)acetamide synthesis?

- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-HRMS/MS) to identify nitrated or acylated byproducts .

- Gas chromatography (GC) for volatile impurities, validated against standards.

- Nuclear magnetic resonance (NMR) spin-trapping techniques to detect reactive intermediates .

Advanced: How can mechanistic studies elucidate the role of 2-(N-methylanilino)acetamide in enzyme inhibition?

- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities with target enzymes .

- Density functional theory (DFT) calculations to model transition states in catalytic reactions (e.g., interactions with cytochrome P450 enzymes) .

- Kinetic isotope effects (KIE) to probe rate-limiting steps in enzymatic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.